4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid

Lipophilicity Drug Design ADME

4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 1710661-43-0) is a tetrasubstituted thiophene derivative featuring a 4-chloro substituent on the heterocyclic core and a 4-fluorobenzyl ether at the 3-position. It belongs to the class of 3-alkoxy-thiophene-2-carboxylic acids, a scaffold recognized for its utility in medicinal chemistry and materials science.

Molecular Formula C12H8ClFO3S
Molecular Weight 286.71 g/mol
Cat. No. B12071194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid
Molecular FormulaC12H8ClFO3S
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=C(SC=C2Cl)C(=O)O)F
InChIInChI=1S/C12H8ClFO3S/c13-9-6-18-11(12(15)16)10(9)17-5-7-1-3-8(14)4-2-7/h1-4,6H,5H2,(H,15,16)
InChIKeyWEUZEHRCCSZCHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Analysis of 4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 1710661-43-0) as a Differentiated Thiophene Building Block


4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 1710661-43-0) is a tetrasubstituted thiophene derivative featuring a 4-chloro substituent on the heterocyclic core and a 4-fluorobenzyl ether at the 3-position. It belongs to the class of 3-alkoxy-thiophene-2-carboxylic acids, a scaffold recognized for its utility in medicinal chemistry and materials science [1]. Its calculated logP (XLogP3) is 3.7, placing it in a moderate lipophilicity range distinct from both its non-halogenated and di-halogenated analogs, with a topological polar surface area (TPSA) of 74.8 Ų [1]. The compound is commercially available with minimum purity specifications of 95% (AKSci) and NLT 98% (MolCore) . This specific substitution pattern—a chlorine atom for electronic tuning on the ring and a fluorinated benzyl group for enhanced metabolic stability—creates a unique profile that is not replicated by its closest commercially available analogs.

Why Generic 3-Alkoxy-Thiophene-2-Carboxylic Acids Cannot Replace This 4-Chloro, 4-Fluorobenzyl Congener


Thiophene-2-carboxylic acid derivatives are a broad class of building blocks, but their physicochemical properties and suitability for specific synthetic applications are highly sensitive to the nature and position of substituents. Simple substitution of the 4-chloro or 4-fluorobenzyl groups with other halogens alters critical parameters such as lipophilicity, molecular weight, and hydrogen bond acceptor count, as demonstrated by PubChem-computed property comparisons [1][2][3]. This particular compound offers an optimized balance of these properties, making it functionally distinct from its non-fluorinated (XLogP3 = 3.0) or di-chlorinated (XLogP3 = 4.2) analogs. The presence of a single fluorine atom on the benzyl ring provides a strategic advantage for medicinal chemistry programs aiming to modulate metabolic stability without the excessive bulk, lipophilicity, or distinct reactivity profile introduced by a chlorine or bromine atom in the same position.

Quantitative Differentiation of 4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid from Closest Analogs


Controlled Lipophilicity: A 0.7 logP Shift Compared to the Non-Chlorinated Analog

The addition of the 4-chloro substituent to the thiophene core in 4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid results in a calculated logP (XLogP3) of 3.7, which is 0.7 log units higher than the non-chlorinated analog 3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid (XLogP3 = 3.0) [1][2]. This is a significant shift in lipophilicity, known to influence membrane permeability and plasma protein binding.

Lipophilicity Drug Design ADME

Fluorine-Specific H-Bond Acceptor Profile: 5 Acceptors vs. 4 for the Di-Chloro Analog

The target compound possesses 5 hydrogen bond acceptors, as computed by Cactvs, whereas the direct di-chloro analog 4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid has only 4 [1][2]. The additional acceptor is attributed to the C-F bond of the fluorobenzyl group, as fluorine can act as a weak hydrogen bond acceptor, a property absent in the C-Cl bond.

Halogen Bonding Molecular Recognition Medicinal Chemistry

Optimized Molecular Weight: A 16.5 g/mol Reduction from the Di-Chloro Analog Improves Lead-Likeness

The molecular weight of the target compound is 286.71 g/mol, which is 16.5 g/mol lower than the di-chloro analog 4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid (303.2 g/mol) [1][2]. While the difference appears modest, in the context of fragment-based drug design and lead optimization, every 10-15 g/mol can be significant for maintaining ligand efficiency metrics.

Drug-Likeness Fragment-Based Design Lead Optimization

Supplier-Grade Purity Differentiator: MolCore Certifies NLT 98%, Outperforming Standard 95% from Alternative Vendors

The target compound is available at a minimum purity of 98% (NLT 98%) from MolCore, certified to ISO standards for global pharmaceutical R&D and quality control applications . This is higher than the standard 95% purity specification offered by another major vendor, AKSci . Lower purity grades may contain synthetic byproducts that can interfere with sensitive biological assays or downstream coupling reactions.

Chemical Purity Procurement Quality Assurance

Recommended Procurement Scenarios for 4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Aiming to Dial in LogP Between 3.0 and 4.2

When synthesizing a series of 3-alkoxy-thiophene-2-carboxylic acid derivatives for SAR studies, this compound serves as a strategic intermediate to achieve an intermediate lipophilicity of 3.7. This fills the gap between the more polar non-chlorinated parent (XLogP3 = 3.0) and the more lipophilic di-chloro analog (XLogP3 = 4.2) [1]. Procurement of all three allows for a systematic exploration of logP-driven ADME properties without the need for de novo synthesis.

Fluorine-Scanning Programs for Enhancing Metabolic Stability or Target Binding

The presence of a single fluorine atom on the benzyloxy ring, which contributes to the compound's 5 hydrogen bond acceptors, makes it a prime candidate for fluorine-scanning in a lead series [1]. A direct comparator like 4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid, with only 4 acceptors, would not provide the same fluorine-mediated interaction potential . Researchers can procure both to deconvolute the specific contribution of fluorine to potency or metabolic stability.

High-Assurance Screening Library Construction Requiring NLT 98% Purity

For laboratories building or replenishing a high-quality screening deck for biochemical or cell-based assays, the MolCore-sourced material at NLT 98% purity [1] is the recommended procurement choice. At 95% purity , the risk of a 2-5% impurity interfering with sensitive assays (e.g., GPCR binding or kinase inhibition) is non-negligible, making the higher-purity option the scientifically safer and more cost-effective long-term choice.

Fragment-Based Drug Design Programs with Strict Molecular Weight Requirements

With a molecular weight of 286.71 g/mol, this compound is more suitable for fragment-based or CNS drug discovery programs that impose a heavy penalty for high molecular weight compared to the di-chloro analog (303.2 g/mol) [1]. The 16.5 g/mol difference can be decisive when optimizing ligand efficiency metrics, making this the preferred thiophene core for fragment elaboration.

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